molecular formula C16H19NO2 B2941075 N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide CAS No. 1351642-05-1

N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide

Cat. No.: B2941075
CAS No.: 1351642-05-1
M. Wt: 257.333
InChI Key: OQLCCVBIYPPKEC-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide is an organic compound that features a furan ring substituted with two methyl groups and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide typically involves the following steps:

    Formation of 2,5-dimethylfuran: This can be achieved through the catalytic hydrogenation of furfural, which is derived from biomass sources.

    Alkylation: The 2,5-dimethylfuran undergoes alkylation with a suitable alkylating agent to introduce the methyl group at the 3-position.

    Amidation: The alkylated furan is then reacted with 3-phenylpropanoic acid or its derivatives under amidation conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and alkylation steps, while the amidation step can be carried out using standard peptide coupling reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of 2,5-dimethyl-3-furanone.

    Reduction: Formation of N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A precursor in the synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide.

    3-Phenylpropanoic Acid: Another precursor used in the amidation step.

    N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a phenylpropanamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLCCVBIYPPKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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